3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of diazo compounds with alkynyl bromides, which yields 3,5-diaryl-4-bromo-1H-pyrazoles . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation with bromine .
Industrial Production Methods: Industrial production of this compound may involve scalable and eco-friendly methods, such as using Amberlyst-70 as a heterogeneous catalyst, which offers a simple reaction workup and valuable eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine.
Reduction: Reduction reactions can be performed using hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using palladium-catalyzed coupling reactions.
Common Reagents and Conditions:
Oxidation: Bromine in situ oxidation.
Reduction: Hydrazine derivatives.
Substitution: Palladium catalysts with ligands like tBuBrettPhos.
Major Products Formed:
Oxidation: Formation of pyrazole derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of N-arylpyrazoles.
Scientific Research Applications
3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-Bromo-1H-pyrazole
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness: 3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its propyl group and carboxylic acid functionality make it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C7H9BrN2O2 |
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Molecular Weight |
233.06 g/mol |
IUPAC Name |
3-bromo-1-propylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-3-10-4-5(7(11)12)6(8)9-10/h4H,2-3H2,1H3,(H,11,12) |
InChI Key |
WZLAVKXIWVDWJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)Br)C(=O)O |
Origin of Product |
United States |
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